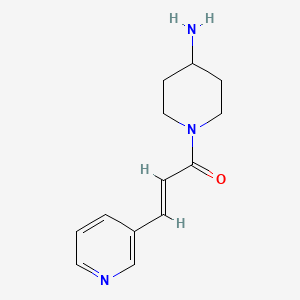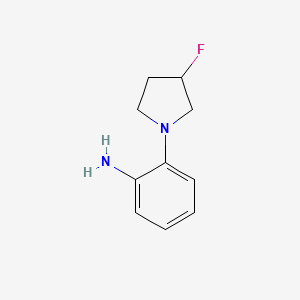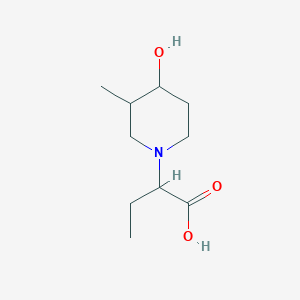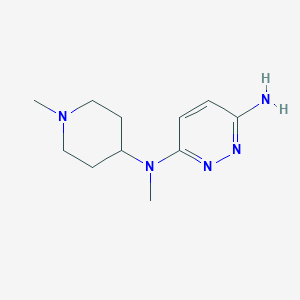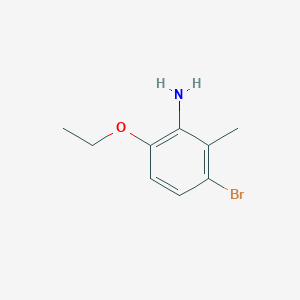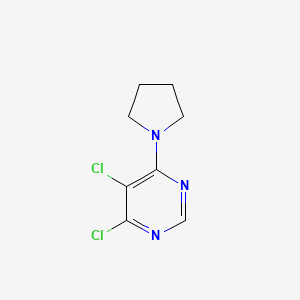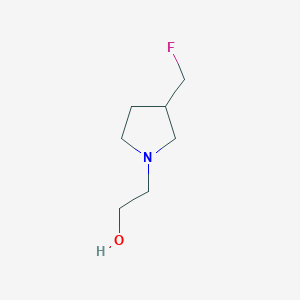
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol, also known as FMEP, is an organic compound belonging to the class of pyrrolidinols. It is a colorless liquid with a sweet, fruity odor and a low melting point. FMEP has a wide range of applications in various scientific fields, including organic synthesis, medicinal chemistry, and pharmacology. It can be used as a reagent in the synthesis of other compounds, as a catalyst, and as a starting material in the synthesis of active pharmaceutical ingredients (APIs).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol: is a compound with potential applications in pharmaceutical research. Its structure, featuring a fluoromethyl group and a pyrrolidine ring, suggests it could be useful in the synthesis of bioactive molecules. The fluorine atom’s small size and high electronegativity can significantly influence the biological activity of molecules . This compound could serve as a precursor or an intermediate in the development of new therapeutic agents.
Drug Discovery
The pyrrolidine ring is a common motif in drug discovery due to its presence in many biologically active compounds . The versatility of this five-membered ring allows for the creation of novel molecules with potential therapeutic benefits. The compound could be utilized to synthesize new derivatives with enhanced pharmacokinetic properties.
Organic Synthesis
In organic synthesis, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol can be employed as a building block for complex molecules. Its functional groups are amenable to various chemical reactions, making it a valuable tool for constructing diverse organic compounds with potential applications in medicine and materials science .
Materials Science
The introduction of fluorinated compounds into materials science has led to the development of advanced materials with unique properties. The fluoromethyl group in this compound could be used to modify surface properties, such as hydrophobicity or durability, in polymers and coatings .
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their stability and distinct spectroscopic properties2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol could be used in the development of new analytical methods or as a reference compound in various spectroscopic techniques .
Biochemistry Research
The compound’s potential to interact with biological systems makes it a candidate for biochemical research. It could be used to study enzyme-substrate interactions, receptor binding, or as a tracer in metabolic studies due to the presence of the fluorine atom, which is detectable by ^19F NMR spectroscopy .
Eigenschaften
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGBTUFVBMCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



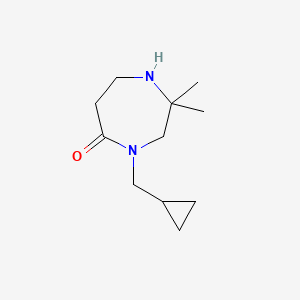
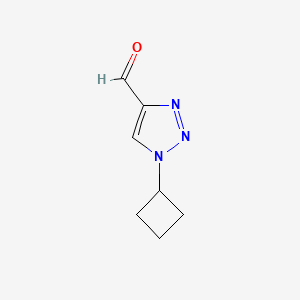
![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)
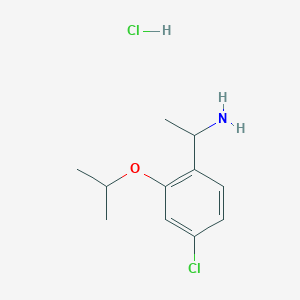
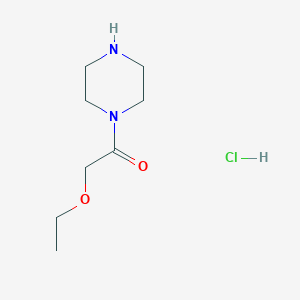
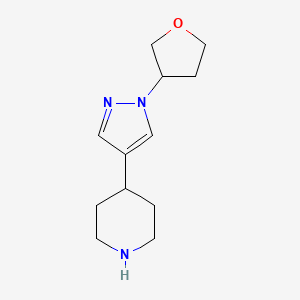
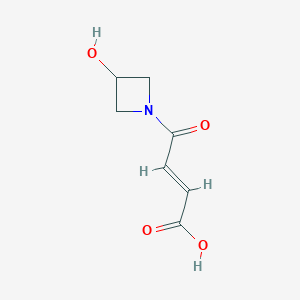
![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
